molecular formula C13H9BrN2OS2 B3259999 5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide CAS No. 325986-88-7

5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide

Cat. No.: B3259999
CAS No.: 325986-88-7
M. Wt: 353.3 g/mol
InChI Key: DXTYOHXXLATHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The compound also contains a benzothiazole moiety, which is a fused heterocyclic structure consisting of a benzene ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and the benzothiazole moiety. One common method involves the condensation of 5-bromothiophene-2-carboxylic acid with 2-amino-3-methylbenzothiazole under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The carboxamide group can participate in condensation reactions with other carbonyl-containing compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiophene derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced thiophene compounds.

Scientific Research Applications

5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Materials Science: The thiophene and benzothiazole moieties are known for their electronic properties, making this compound useful in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition of specific biological pathways. The benzothiazole moiety can bind to metal ions or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide
  • 2-substituted thiophene derivatives
  • Benzothiazole-based compounds

Uniqueness

What sets 5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide apart from similar compounds is its unique combination of a thiophene ring with a bromine substituent and a benzothiazole moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-(3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS2/c1-16-8-4-2-3-5-9(8)19-13(16)15-12(17)10-6-7-11(14)18-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTYOHXXLATHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Reactant of Route 3
5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Reactant of Route 5
5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.